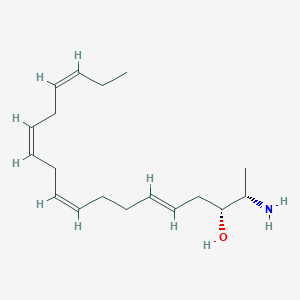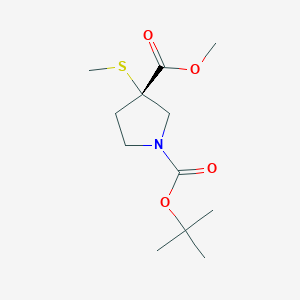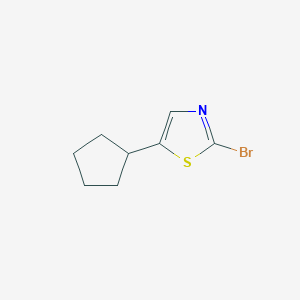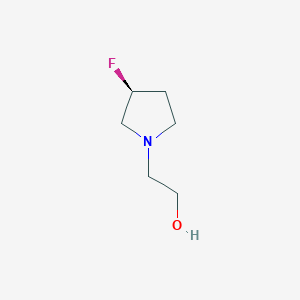
(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol is an organic compound with the molecular formula C11H15NO2. This compound features an indene core with amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol typically involves the reduction of corresponding indene derivatives. One common method includes the hydrogenation of 5-nitro-2,3-dihydro-1H-indene-2,2-diyl)dimethanol using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. The reaction is carried out in an acidic medium, such as acetic acid, to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated indene derivatives.
Substitution: Formation of amides or other substituted products.
Aplicaciones Científicas De Investigación
(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized as an intermediate in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of kinase activity, which is crucial in cell signaling and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Another indene derivative with similar structural features but different functional groups.
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride: A related compound used as an intermediate in organic synthesis.
Uniqueness
(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol is unique due to its combination of amino and hydroxyl groups on the indene core, which allows for diverse chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
[5-amino-2-(hydroxymethyl)-1,3-dihydroinden-2-yl]methanol |
InChI |
InChI=1S/C11H15NO2/c12-10-2-1-8-4-11(6-13,7-14)5-9(8)3-10/h1-3,13-14H,4-7,12H2 |
Clave InChI |
BCZAYWDSFXKKPW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CC1(CO)CO)C=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(1S,6s)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B11755146.png)

![4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11755158.png)
![3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B11755165.png)
![1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11755168.png)
![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11755171.png)
![Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B11755176.png)


![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755206.png)



